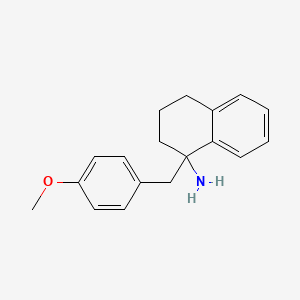
3-(1H-Indol-3-yl)propan-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-3-yl)propan-1-amine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)propan-1-amine oxalate typically involves the reaction of indole with a suitable alkylating agent. One common method is the alkylation of indole with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Indol-3-yl)propan-1-amine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1H-Indol-3-yl)propan-1-amine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-3-yl)propan-1-amine oxalate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. The compound may also act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
- 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- 3-(1H-Indazol-1-yl)propan-1-amine
Uniqueness
3-(1H-Indol-3-yl)propan-1-amine oxalate is unique due to its specific structural features and the presence of the oxalate salt, which can influence its solubility and stability. This compound’s unique properties make it a valuable tool in research and development, particularly in the synthesis of novel indole derivatives with potential biological activities.
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C11H14N2.C2H2O4/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11;3-1(4)2(5)6/h1-2,5-6,8,13H,3-4,7,12H2;(H,3,4)(H,5,6) |
Clé InChI |
JLPNMKIAHKCLDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)








![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)



